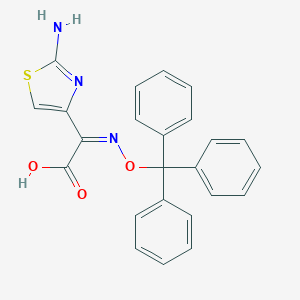

(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O3S/c25-23-26-20(16-31-23)21(22(28)29)27-30-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H2,25,26)(H,28,29)/b27-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZIFGWTSLOMMT-MEFGMAGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=CSC(=N4)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O/N=C(/C4=CSC(=N4)N)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic Acid: Synthesis, Properties, and Application in Cephalosporin Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid, identified by the CAS Number 128438-01-7 , is a pivotal advanced intermediate in the synthesis of third-generation cephalosporin antibiotics, most notably Cefdinir.[1] This guide provides an in-depth exploration of its synthesis, physicochemical properties, and critical role in pharmaceutical manufacturing. The strategic incorporation of the 2-aminothiazole moiety and the acid-labile trityl protecting group underscores its sophisticated design for efficient and stereoselective antibiotic synthesis.[2][3] The aminothiazole ring is a well-established pharmacophore in many biologically active compounds, contributing to the antibacterial efficacy of the final drug molecule.

Physicochemical Properties

This compound typically presents as a yellow to off-white crystalline powder.[1][3] It exhibits limited solubility in water but is soluble in organic solvents such as dichloromethane and ethyl acetate.[1][3]

| Property | Value | Source(s) |

| CAS Number | 128438-01-7 | [1][4] |

| Molecular Formula | C₂₄H₁₉N₃O₃S | [4] |

| Molecular Weight | 429.5 g/mol | [4] |

| Appearance | Yellow to off-white crystalline powder | [1][3] |

| Melting Point | 165 - 170°C (approximate, may vary) | [3] |

| Solubility | Sparingly soluble in water; Soluble in dichloromethane and ethyl acetate | [1][3] |

| pKa | ~2-3 for the carboxylic acid group (predicted) | [3] |

| IUPAC Name | (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trityloxyimino)acetic acid | [4] |

Synthesis of this compound

The synthesis of the title compound is a multi-step process that involves the formation of the core aminothiazole ring followed by the strategic protection of the oxime functionality. A common synthetic route starts from ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate.

The Role of the Trityl Protecting Group

The trityl (triphenylmethyl) group is employed as a protecting group for the hydroxyl function of the oxime. This is a critical step for several reasons:

-

Steric Hindrance: The bulky trityl group provides significant steric hindrance, which can prevent unwanted side reactions at the oxime position during subsequent synthetic transformations.

-

Acid Lability: The trityl group is readily cleaved under mild acidic conditions. This allows for its removal late in the synthetic sequence to unmask the oxime hydroxyl group without disturbing other sensitive functionalities in the cephalosporin core.

-

Increased Solubility: The hydrophobic nature of the trityl group can enhance the solubility of the intermediate in organic solvents, facilitating purification and handling.

The protection is typically achieved by reacting the starting material with a tritylating agent in the presence of a Lewis acid catalyst.

Synthetic Pathway Overview

Caption: General workflow for the synthesis of Cefdinir.

Detailed Protocol for Cefdinir Synthesis

The following is a generalized procedure based on established synthetic routes.

-

Activation of the Side Chain: The carboxylic acid of this compound is activated to facilitate amide bond formation. This can be achieved by converting it into a more reactive species, such as a thioester (e.g., with 2-mercaptobenzothiazole).

-

Coupling with 7-AVCA: The activated side chain is then coupled with 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) in a suitable solvent system, often in the presence of a base. [5]3. Deprotection: The trityl protecting group is removed from the resulting intermediate under acidic conditions (e.g., using formic acid or trifluoroacetic acid) to yield Cefdinir. [2]4. Purification: The final Cefdinir product is purified, typically through recrystallization or chromatographic techniques, to meet pharmaceutical standards.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a sophisticated and indispensable intermediate in the synthesis of modern cephalosporin antibiotics. Its synthesis, centered around the strategic use of the trityl protecting group, highlights key principles of modern organic synthesis, including stereocontrol and functional group compatibility. A thorough understanding of its properties and reaction chemistry is essential for researchers and professionals involved in the development and manufacturing of these life-saving drugs.

References

- Synthesis of Cefdinir from 7-Amino-3-vinyl Cephem-4- carboxylic Acid Using N-Methyl Morpholine as Base. (URL not available)

- An Improved and Scaleable Preparation of 7Amino3-vinylcephem-4-carboxylic acid.

- WO2007013043A2 - Processes for the preparation of 7-amino-3-vinyl cephalosporanic acid.

-

This compound (CAS No: 128438-01-7). Apicule. ([Link])

- Recrystalliz

-

This compound | C24H19N3O3S | CID 10117176. PubChem. ([Link])

-

Boron trifluoride etherate. Wikipedia. ([Link])

- Facile Rearrangement of O-silylated Oximes on Reduction With Boron trifluoride/borane. (URL not available)

-

(PDF) Boron trifluoride etherate in organic synthesis. ResearchGate. ([Link])

- Application of the Trityl Group in Peptide Chemistry. (URL not available)

-

Boron trifluoride etherate in organic synthesis. MedCrave online. ([Link])

-

Trityl Protecting Group: Trityl Chloride Protection & Deprotection –. Total Synthesis. ([Link])

-

Boron trifluoride etherate – Knowledge and References. Taylor & Francis. ([Link])

-

Recent applications of bifunctional trityl groups. PubMed. ([Link])

- WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.

-

Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. ([Link])

-

(2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665. PubChem. ([Link])

- Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. (URL not available)

- US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters.

- CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride.

- Peptide Coupling Reagents, More than a Letter Soup. (URL not available)

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. ([Link])

-

Coupling Reagents for Solid Phase Peptide Synthesis Archives. AAPPTEC. ([Link])

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. ([Link])

Sources

- 1. Method for synthetizing 7-amino-3-vinyl-cephalosporin ring-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. apicule.com [apicule.com]

- 4. This compound | C24H19N3O3S | CID 10117176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic Acid: A Cornerstone Intermediate in Cephalosporin Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive examination of (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid, a pivotal chemical intermediate in the pharmaceutical industry. Its significance lies in its role as a sophisticated building block for the synthesis of modern semi-synthetic cephalosporin antibiotics, particularly third and fourth-generation derivatives. The unique structural features of this compound, specifically the (Z)-isomer configuration and the aminothiazole ring, are crucial for imparting broad-spectrum antibacterial activity to the final active pharmaceutical ingredients (APIs). This document provides an in-depth analysis of its chemical properties, synthesis protocols, and critical applications, designed to equip researchers and development professionals with the technical knowledge necessary for its effective utilization.

Core Chemical Identity and Structural Analysis

This compound, often referred to by synonyms such as (Z)-Att-OH or ATOA, is a protected β-lactam side-chain intermediate. The trityl (triphenylmethyl) group serves as a bulky protecting group for the oxime functional group, preventing unwanted reactions during the multi-step synthesis of the target cephalosporin. The precise stereochemistry of the oxime, the (Z)-isomer, is a critical determinant for the biological efficacy of the resulting antibiotic.

Key Identifiers:

-

IUPAC Name: (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trityloxyimino)acetic acid

-

CAS Number: 128438-01-7

-

Molecular Formula: C₂₄H₁₉N₃O₃S

-

PubChem CID: 10117176

The diagram below illustrates the key functional moieties within the molecular structure, highlighting the aminothiazole ring essential for antibacterial spectrum, the carboxylic acid group for amide bond formation, and the trityl-protected imino group.

Caption: Key functional groups of the title compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties is fundamental for process development, formulation, and quality control. The compound typically presents as a yellow to off-white crystalline powder.

| Property | Value | Source(s) |

| Molecular Weight | 429.49 g/mol | |

| Melting Point | 165 - 182 °C (may vary) | |

| Boiling Point | 651.5 ± 65.0 °C (Predicted) | |

| Density | 1.29 - 1.295 g/cm³ (Predicted) | |

| pKa | ~2.66 (Predicted for carboxylic acid) | |

| Water Solubility | Low / Sparingly soluble | |

| Organic Solvent Solubility | Soluble in dichloromethane, chloroform, ethyl acetate | |

| Appearance | Yellow to off-white crystalline powder |

Stability and Storage: The compound is stable under normal ambient conditions. However, to maintain its chemical integrity, it should be stored in a cool, dry place within a tightly sealed container to protect it from moisture, direct sunlight, and heat. It should be kept away from strong oxidizing agents.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is a critical step that establishes the necessary stereochemistry and protection for subsequent coupling reactions. A common industrial method involves the tritylation of an ester of (Z)-(2-aminothiazol-4-yl)hydroxyiminoacetic acid.

Causality in Synthesis Design:

-

Starting Material: Ethyl (Z)-(2-aminothiazol-4-yl)hydroxyiminoacetate is often used as the precursor. The ethyl ester facilitates handling and purification before the final hydrolysis step.

-

Protecting Group: The trityl group is selected for its steric bulk, which effectively shields the imino group. It is also readily introduced and can be removed under specific acidic conditions that do not compromise the sensitive β-lactam ring in later stages of cephalosporin synthesis.

-

Catalyst: Boron trifluoride etherates (e.g., BF₃·(C₂H₅)₂O) are preferred catalysts. They act as Lewis acids, activating the triphenylmethanol (trityl alcohol) for electrophilic attack on the imino oxygen, thereby forming the trityl ether linkage.

The diagram below outlines the general workflow for the synthesis and subsequent hydrolysis to yield the final acid.

Caption: General workflow for synthesis and hydrolysis.

Detailed Experimental Protocol (Exemplary)

This protocol is adapted from established patent literature and serves as a representative methodology.

Part A: Synthesis of Ethyl (Z)-(2-aminothiazol-4-yl)triphenylmethyloxyiminoacetate

-

Reactor Setup: Charge a reactor vessel with 20.0 g of ethyl (Z)-(2-aminothiazol-4-yl)hydroxyiminoacetate and 25.4 g of triphenylmethanol under an inert nitrogen atmosphere.

-

Solvent Addition: Add 90 mL of ethyl acetate and 10 mL of acetic acid. Cool the mixture to 0 ± 5 °C.

-

Catalysis: Add 27.7 g of boron trifluoride diethyl etherate dropwise over 30 minutes, maintaining the temperature at 0 ± 5 °C.

-

Reaction: Stir the mixture for 1 hour at 0 ± 5 °C. Subsequently, allow the reaction to warm to 25 ± 5 °C and continue stirring for an additional 23 hours.

-

Work-up: Concentrate the reaction mixture at 40 ± 5 °C under vacuum. Add 75 mL of water and stir for 1 hour to precipitate the product.

-

Isolation: Filter the solid, wash with water, and dry to obtain the ethyl ester intermediate.

Part B: Hydrolysis to (Z)-(2-aminothiazol-4-yl)triphenylmethyloxyiminoacetic Acid

-

Base Solution: In a separate reactor, prepare a solution of 11.25 g of potassium hydroxide (KOH) in 97.5 mL of water at 25 ± 5 °C.

-

Saponification: Add 39 g of the ethyl ester intermediate from Part A and 97.5 mL of ethanol to the KOH solution.

-

Reaction: Heat the mixture to reflux (approximately 70 °C) and maintain until HPLC analysis shows <1.0 area% of the starting ester (typically around 3.5 hours).

-

Precipitation: Cool the reaction mixture and adjust the pH with a suitable acid (e.g., HCl) to precipitate the final product.

-

Final Isolation: Filter the resulting solid, wash with water to remove salts, and dry under vacuum to yield the title compound.

Application in Cephalosporin Synthesis

The primary and most critical application of this compound is as a side-chain precursor for third-generation cephalosporins, most notably Cefdinir . The 2-(2-aminothiazol-4-yl)acetamido moiety is a hallmark of many advanced cephalosporins, contributing to their enhanced activity against Gram-negative bacteria.

The synthesis of Cefdinir involves activating the carboxylic acid of this compound and coupling it with the 7-amino cephem nucleus (7-amino-3-vinyl-3-cephem-4-carboxylic acid). The trityl group protects the imino function during this amide bond formation and is subsequently removed in the final deprotection step to yield the active Cefdinir molecule.

Caption: Logical flow from intermediate to the API Cefdinir.

Analytical Characterization

Rigorous analytical testing is mandatory to ensure the identity, purity, and quality of this pharmaceutical intermediate. Key analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, verify the (Z)-isomer configuration, and detect any impurities. For instance, characteristic ¹³C NMR signals for the ethyl ester precursor have been reported at δ = 14.5, 62.1, 91.6, 109.6, 127.9, 128.3, 128.8, 141.6, 144.0, 148.2, 163.4, 169.4 ppm.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity and quantifying the compound. It is also used for in-process control during synthesis to monitor reaction completion.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight (429.49 g/mol ) and fragmentation pattern, providing definitive evidence of the compound's identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the key functional groups, such as the carboxylic acid C=O and O-H stretches, the C=N of the oxime, and the N-H bands of the amino group.

Conclusion

This compound is more than a mere chemical reagent; it is a product of sophisticated chemical design integral to the production of life-saving antibiotics. Its properties—from its specific stereoisomerism to the strategic placement of a bulky protecting group—are meticulously tailored for its role in the complex synthesis of cephalosporins like Cefdinir. For professionals in drug development and manufacturing, a deep, mechanistic understanding of this intermediate's synthesis, properties, and analytical profile is indispensable for ensuring the quality, safety, and efficacy of the final pharmaceutical products.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Bouling Chemical Co., Limited. (Z)-2-(2-Aminothiazole-4-Yl-)-2-Trityloxyimino Acetic Acid. [Link]

-

Apicule. This compound (CAS No: 128438-01-7). [Link]

- Google Patents.

-

Nishimura, K., et al. (1991). Studies on cephalosporin antibiotics. IV. Synthesis, antibacterial activity and oral absorption of new 3-(2-substituted-vinylthio)-7 beta-[(Z)-2-(2-aminothiazol-4-yl) -2-(carboxymethoxyimino)acetamido]cephalosporins. The Journal of Antibiotics, 44(12), 1422–1431. [Link]

-

Pharmaffiliates. (Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester. [Link]

- Nishimura, K., et al. (1992). Studies on cephalosporin antibiotics. VI. Synthesis, antibacterial activity and oral efficacy

(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid

Foreword: The Strategic Importance of a Core Cephalosporin Intermediate

This compound stands as a cornerstone intermediate in the manufacture of third and fourth-generation cephalosporin antibiotics, including blockbuster drugs like Cefixime, Ceftriaxone, Cefepime, and Cefpirome. The specific (Z)-stereochemistry of the oxyimino moiety is a critical determinant of the antibiotic's efficacy, conferring enhanced stability against β-lactamase enzymes—a primary mechanism of bacterial resistance. This guide, intended for researchers and professionals in drug development and process chemistry, delineates a robust and widely adopted pathway for the synthesis of this vital molecule, emphasizing the chemical principles and strategic considerations that underpin each synthetic step.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of the target molecule reveals a convergent synthesis strategy. The primary disconnections are made at the ester linkage (hydrolysis) and the C-N and C-S bonds of the thiazole ring (Hantzsch thiazole synthesis). This deconstruction leads back to readily available and cost-effective starting materials: ethyl acetoacetate, thiourea, and trityl chloride.

Caption: Retrosynthetic pathway for the target molecule.

A Validated Synthesis Pathway: From Commodity Chemicals to a High-Value Intermediate

The forward synthesis is a multi-step process that requires careful control over reaction conditions to ensure high yield and, critically, the correct stereochemistry.

Stage 1: Synthesis of the Key α-Halo-β-ketoester Intermediate

The initial steps focus on modifying the ethyl acetoacetate backbone to install the protected oxime and the reactive halide necessary for thiazole ring formation.

Step 1a: Oximation via Nitrosation

The synthesis commences with the oximation of ethyl acetoacetate. This is typically achieved through nitrosation using sodium nitrite in an acidic medium, such as acetic acid. The reaction proceeds via the formation of a nitrosonium ion (NO+) which undergoes electrophilic attack on the enol form of the ethyl acetoacetate to yield ethyl 2-hydroxyimino-3-oxobutanoate. The acidic conditions are crucial for generating the active electrophile.

Step 1b: Introduction of the Trityl Protecting Group

The hydroxyl group of the oxime is then protected to prevent side reactions in subsequent steps. Trityl chloride (triphenylmethyl chloride) is the protecting group of choice. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a scavenger for the HCl generated. The bulky trityl group provides significant steric hindrance, which is instrumental in directing the stereochemistry to the thermodynamically more stable (Z)-isomer in later stages.

Step 1c: Chlorination of the α-Carbon

The protected oxime is subsequently chlorinated at the C4 position (the α-carbon to the ketone). Sulfuryl chloride (SO2Cl2) is a common and effective chlorinating agent for this transformation, typically performed in an inert solvent like dichloromethane. This step yields the key intermediate, ethyl (Z)-2-((trityloxy)imino)-4-chloro-3-oxobutanoate, which is now primed for cyclization.

Stage 2: Construction of the 2-Aminothiazole Ring via Hantzsch Synthesis

This stage is a classic example of the Hantzsch thiazole synthesis, a reliable method for forming this heterocyclic ring system.

The chlorinated precursor is reacted with thiourea in a protic solvent like ethanol or isopropanol. The mechanism involves the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the chlorine atom. This is followed by an intramolecular condensation and dehydration to form the stable aromatic 2-aminothiazole ring. This reaction is generally high-yielding and robust.

Stage 3: Final Saponification to the Carboxylic Acid

The terminal step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction using a base like sodium hydroxide or lithium hydroxide in a mixed solvent system (e.g., tetrahydrofuran/water or methanol/water). It is critical to maintain controlled temperature conditions (typically room temperature or slightly below) to prevent the premature cleavage of the acid-labile trityl protecting group. Upon completion of the hydrolysis, the reaction mixture is carefully acidified, causing the precipitation of the final product, this compound, which can then be isolated by filtration.

Caption: The forward synthesis workflow.

Quantitative Overview and Protocol Summaries

The following tables provide a summary of typical reaction parameters. Note that these should be optimized for specific laboratory or plant conditions.

Table 1: Synthesis of Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)acetate

| Step | Reactant | Reagent/Solvent | Typical Molar Ratio | Conditions | Typical Yield |

| 1a | Ethyl Acetoacetate | NaNO2 / Acetic Acid | 1 : 1.1 | 0-10 °C | ~90% |

| 1b | Oxime Intermediate | Trityl Chloride / Pyridine | 1 : 1.05 | Room Temp | ~95% |

| 1c | Tritylated Intermediate | SO2Cl2 / DCM | 1 : 1.1 | 0-5 °C | ~92% |

| 2 | Chlorinated Intermediate | Thiourea / Ethanol | 1 : 1.2 | Reflux | ~90% |

Table 2: Final Saponification Protocol

| Reactant | Reagent/Solvent | Typical Molar Ratio | Conditions | Typical Yield |

| Ester Intermediate | NaOH / THF:Water (1:1) | 1 : 1.5 | Room Temp, 2-4h | ~95% |

Analytical Characterization

Rigorous analytical control is essential to confirm the identity, purity, and stereochemistry of the final product.

-

¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure. The chemical shifts of the protons on the thiazole ring and the methylene group are characteristic. The (Z)-isomer can be distinguished from the (E)-isomer by NOE experiments or by comparing with reference spectra.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the product and to quantify any residual starting materials or by-products.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present, such as the C=O of the carboxylic acid, the C=N of the oxime, and the N-H stretches of the amine.

Conclusion: A Robust and Scalable Pathway

The described synthesis of this compound represents a mature and industrially relevant chemical process. The pathway's success hinges on a strategic use of protecting group chemistry to manage reactivity and control stereochemistry, coupled with a classic heterocyclic ring-forming reaction. Each step is high-yielding and utilizes readily available reagents, making the overall process efficient and scalable for the large-scale production required to meet the global demand for advanced cephalosporin antibiotics.

References

-

Dunn, P. J. (2007). The importance of green chemistry in process research and development. Green Chemistry, 9(8), 790-792. [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

-

Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley. [Link]

The Strategic Synthesis and Application of (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic Acid in Advanced Cephalosporin Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Keystone for Modern Antibiotics

In the landscape of antibacterial drug development, the synthesis of potent and resilient cephalosporins stands as a testament to the ingenuity of medicinal chemistry. Central to the creation of many third-generation and later cephalosporins is the meticulously designed side-chain precursor, (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetic acid . This guide provides a comprehensive technical overview of this pivotal molecule, from its synthesis and characterization to its critical role in imparting enhanced antibacterial efficacy and stability against bacterial resistance mechanisms. For professionals in drug discovery and development, a thorough understanding of this intermediate is paramount for the innovation of next-generation β-lactam antibiotics.

Core Molecular Profile

-

IUPAC Name: (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetic acid

-

CAS Number: 128438-01-7

-

Molecular Formula: C₂₄H₁₉N₃O₃S

-

Molecular Weight: 429.5 g/mol

-

Appearance: Typically a yellow to off-white crystalline powder.

The Strategic Importance in Cephalosporin Synthesis

The title compound serves as a crucial building block for the synthesis of the 7-aminocephalosporanic acid (7-ACA) side chain, a key determinant of the antibacterial spectrum and β-lactamase stability of cephalosporins. Its utility is rooted in two key structural features: the bulky trityl protecting group and the specific (Z)-isomerism of the oximino moiety.

The trityl (triphenylmethyl) group is a sterically demanding, acid-labile protecting group. Its primary function here is to mask the reactive hydroxyl group of the oxime during the initial stages of synthesis, preventing unwanted side reactions. Its bulkiness can also selectively protect primary alcohols over more hindered secondary or tertiary alcohols. The trityl group's lability under mild acidic conditions allows for its straightforward removal later in the synthetic pathway without compromising the integrity of the sensitive β-lactam ring.

The (Z)-isomerism of the oximino group is not a trivial stereochemical detail; it is fundamental to the biological activity of the final cephalosporin antibiotic. Cephalosporins bearing a (Z)-alkoxyimino functionality exhibit significantly greater antibacterial potency and stability against many β-lactamases compared to their (E)-isomer counterparts. This enhanced stability is attributed to the steric hindrance provided by the (Z)-configuration, which physically obstructs the approach of β-lactamase enzymes to the hydrolyzable β-lactam ring.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid is a multi-step process that demands precise control of reaction conditions to ensure the desired stereochemistry and purity. The following protocol is a synthesized methodology based on established patent literature.

Step 1: Synthesis of Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

This precursor is typically synthesized from ethyl acetoacetate. The process involves an oximation reaction using sodium nitrite in an acidic medium, followed by halogenation and subsequent cyclization with thiourea.

Step 2: Tritylation of the Oxime

The protection of the hydroxyimino group with the trityl moiety is a critical step.

Materials:

-

Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

-

Triphenylmethanol (Trityl alcohol)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Ethyl acetate

-

Acetic acid

Procedure:

-

Under an inert nitrogen atmosphere, charge a reactor with ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate and triphenylmethanol in a solvent mixture of ethyl acetate and acetic acid at 0 ± 5 °C.

-

Slowly add boron trifluoride diethyl etherate dropwise to the stirred mixture, maintaining the temperature at 0 ± 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature (25 ± 5 °C) and stir for approximately 24 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Add water to the residue and stir to precipitate the crude product, ethyl (Z)-2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)acetate.

-

Filter the solid, wash with water and a suitable organic solvent (e.g., methanol), and dry under vacuum.

Step 3: Hydrolysis of the Ester

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

Materials:

-

Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)acetate

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Acetic acid

Procedure:

-

In a reactor, dissolve potassium hydroxide in water.

-

Add a solution of ethyl (Z)-2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)acetate in ethanol.

-

Reflux the mixture at approximately 70 °C until HPLC analysis indicates complete consumption of the starting material (typically 3-4 hours).

-

Cool the reaction mixture and add water.

-

Adjust the pH to 4-5 with acetic acid to precipitate the product.

-

Filter the resulting solid, wash thoroughly with water, and then with ethanol.

-

Dry the product under vacuum to yield this compound as a light yellow solid.

From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Cefdinir

To illustrate the pivotal role of our title compound, let's examine its application in the synthesis of Cefdinir, a broad-spectrum third-generation cephalosporin. While Cefdinir synthesis often starts from a related activated thioester, the core aminothiazolyl-trityloxyimino acetic acid moiety is the essential acylating agent.

Reaction Scheme: Acylation of the 7-ACA Nucleus

The Strategic Role of (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic Acid in Cefdinir Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of the C-7 Side Chain in Third-Generation Cephalosporins

Cefdinir, a third-generation oral cephalosporin, exhibits a broad spectrum of antibacterial activity, a characteristic largely dictated by the chemical architecture of its C-7 acylamino side chain.[1] The precise stereochemistry and functionality of this side chain, specifically the (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido moiety, are paramount to its potent biological activity and stability against β-lactamase enzymes. The synthesis of this intricate side chain and its subsequent coupling to the cephalosporin core, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA), presents a significant challenge in the industrial production of Cefdinir. This guide provides a detailed technical overview of the pivotal role of (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid (ATMA), a key intermediate that ensures the stereochemical integrity and efficient acylation in the synthesis of Cefdinir.

The Cornerstone Intermediate: this compound (ATMA)

ATMA is a protected form of the Cefdinir side chain, where the oxime's hydroxyl group is masked by a trityl (triphenylmethyl) group.[2] This protection strategy is a cornerstone of modern Cefdinir synthesis for several critical reasons:

-

Stereochemical Control: The bulky trityl group plays a crucial role in directing and preserving the desired (Z)-stereochemistry of the imino group. This is of utmost importance as the (E)-isomer exhibits significantly lower antibacterial activity. The steric hindrance afforded by the three phenyl rings of the trityl group favors the formation of the thermodynamically more stable (Z)-isomer during the synthesis of the side chain.

-

Activation and Coupling Efficiency: The protected side chain can be efficiently activated, often by conversion to a thioester, to facilitate a high-yielding acylation of the 7-amino group of the cephalosporin nucleus.

-

Mild Deprotection: The trityl group is readily cleaved under mild acidic conditions, which preserves the sensitive β-lactam ring of the cephalosporin core from degradation.[3]

The overall synthetic strategy hinges on the successful preparation of ATMA, its activation, coupling with 7-AVCA, and the final deprotection to yield Cefdinir.

Figure 1: A simplified workflow of Cefdinir synthesis highlighting the central role of ATMA.

Synthesis of this compound (ATMA): A Step-by-Step Protocol

The synthesis of ATMA is a critical upstream process. A representative protocol involves the tritylation of an ester of (Z)-(2-aminothiazol-4-yl)hydroxyiminoacetic acid followed by hydrolysis.

Experimental Protocol: Synthesis of ATMA

-

Tritylation of the Ester:

-

Charge a reactor with ethyl (Z)-(2-aminothiazol-4-yl)hydroxyiminoacetate, triphenylmethanol, ethyl acetate, and acetic acid under an inert nitrogen atmosphere at 0 ± 5 °C.[4]

-

Slowly add boron trifluoride diethyl etherate dropwise over 30 minutes, maintaining the temperature at 0 ± 5 °C.[4]

-

Stir the mixture for 1 hour at this temperature, then warm to 25 ± 5 °C and continue stirring for approximately 23 hours.[4]

-

Monitor the reaction for completion by HPLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Add water and stir for 1 hour at 40 ± 5 °C.[4]

-

Filter the resulting precipitate and wash with methanol to obtain ethyl (Z)-(2-aminothiazol-4-yl)triphenylmethyloxyiminoacetate.[4]

-

-

Hydrolysis to ATMA:

-

Prepare a solution of potassium hydroxide in water.

-

Add the synthesized ethyl (Z)-(2-aminothiazol-4-yl)triphenylmethyloxyiminoacetate to the KOH solution at 25 ± 5 °C.[4]

-

Reflux the reaction mixture at 70 °C for approximately 3.5 hours, monitoring for completion by HPLC.[4]

-

Cool the mixture to 10 °C and add water.

-

Adjust the pH to 4-5 with acetic acid to precipitate the product.[4]

-

Filter the solid, wash with water and then with ethanol.

-

Dry the product under vacuum to yield (Z)-(2-aminothiazol-4-yl)triphenylmethyloxyiminoacetic acid (ATMA) as a light yellow solid.[4]

-

| Parameter | Value | Reference |

| Tritylation Yield | 92.0% | WO2011029596A1[4] |

| Tritylation Purity (HPLC) | 98.2% | WO2011029596A1[4] |

| Hydrolysis Yield | 90.3% | WO2011029596A1[4] |

| Hydrolysis Purity (HPLC) | 96.07% | WO2011029596A1[4] |

| Table 1: Representative yields and purities for the synthesis of ATMA. |

Spectroscopic Characterization of a key intermediate, Ethyl (Z)-(2-aminothiazol-4-yl)triphenylmethyloxyiminoacetate:

-

¹H NMR (400 MHz, DMSO-d₆): δ = 1.29 (t, J= 7.2 Hz, 3H), 4.39 (q, J= 7.2 Hz, 2H), 6.75 (s, 1H), 7.25-7.36 (m, 17H).[4]

-

¹³C NMR (100 MHz, DMSO-d₆): δ = 14.5, 62.1, 91.6, 109.6, 127.9, 128.3, 128.8, 141.6, 144.0, 148.2, 163.4, 169.4.[4]

Acylation of 7-AVCA with Activated ATMA

Direct amidation of 7-AVCA with ATMA is inefficient. Therefore, the carboxylic acid of ATMA must first be activated. A common and effective method is the formation of a 2-benzothiazolyl thioester.

Figure 2: Key components in the acylation of 7-AVCA with activated ATMA.

Experimental Protocol: Acylation and Isolation of Trityl-Protected Cefdinir

-

Activation of ATMA (Formation of 2-benzothiazolyl thioester): This step is often performed in situ or as a separate step prior to the addition of 7-AVCA. It typically involves reacting ATMA with an activating agent like 2,2'-dithiobis(benzothiazole) in the presence of a phosphine.

-

Acylation:

-

Suspend 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) and the activated (Z)-(2-aminothiazol-4-yl)-2-trityloxyiminoacetic acid 2-benzothiazolyl thioester in N,N-dimethylacetamide.

-

Add tri-n-butylamine to the suspension and stir for approximately 1 hour while maintaining the temperature at 15-20°C.

-

Monitor the reaction for completion by HPLC.

-

-

Isolation of the Protected Intermediate:

-

Upon completion, add diethyl ether to the reaction mixture to precipitate the product.

-

Stir for 30 minutes and filter the crude product.

-

To purify, dissolve the crude product in a suitable solvent and add an acid such as p-toluenesulfonic acid or methanesulfonic acid to form a salt, which can be crystallized to a high purity.

-

| Parameter | Value | Reference |

| Acylation Yield (as p-toluenesulfonic acid salt) | 88% | US6093814A |

| Acylation Yield (as methanesulfonic acid salt) | Not specified | US20060040915A1[4] |

| Table 2: Representative yields for the acylation step. |

Deprotection: The Final Step to Cefdinir

The removal of the trityl protecting group is the final and a critical step in the synthesis of Cefdinir. This is typically achieved under mild acidic conditions to avoid degradation of the β-lactam ring.

Experimental Protocol: Trityl Deprotection

-

Acidolysis:

-

Work-up and Isolation:

-

Remove the precipitated tritylcarbinol by filtration.[5]

-

Concentrate the filtrate under reduced pressure.[5]

-

Add water, tetrahydrofuran, and ethyl acetate to the residue.

-

Adjust the pH of the solution to 6.5 with sodium hydrogen carbonate to precipitate the Cefdinir.[5]

-

Filter the solid, wash with water and an organic solvent, and dry to obtain pure Cefdinir.

-

| Deprotection Agent | Reaction Time | Temperature | Yield | Reference |

| 85% Formic Acid | 2 hours | Room Temperature | Not specified | US6093814A[5] |

| Formic acid (98-100%) in Dichloromethane | 3 hours | Room Temperature | Not specified | US20060040915A1[4] |

| Trifluoroacetic acid in Dichloromethane | Not specified | -15°C to -5°C | Not specified | EP2030975A1 |

| Table 3: Comparison of Trityl Deprotection Conditions. |

Safety Considerations

-

(2-Aminothiazol-4-yl)acetic acid: May cause eye, skin, and respiratory tract irritation.[6] Handle with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[6] Avoid inhalation of dust.[6]

-

Trityl Chloride (used in some synthesis routes): Corrosive and moisture-sensitive. Reacts with water to produce hydrochloric acid.

-

Boron Trifluoride Diethyl Etherate: Corrosive, flammable, and reacts violently with water.

-

Formic Acid and Trifluoroacetic Acid: Highly corrosive and cause severe skin burns and eye damage.

All manipulations should be carried out in a well-ventilated fume hood. Emergency eyewash and safety shower facilities should be readily accessible.

Conclusion

The use of this compound is a highly effective and industrially viable strategy for the synthesis of Cefdinir. The trityl protecting group provides crucial stereochemical control, leading to the desired (Z)-isomer of the C-7 side chain, and allows for efficient acylation and mild deprotection, thus preserving the integrity of the sensitive cephalosporin core. The protocols outlined in this guide, derived from established literature, provide a robust framework for the synthesis of this critical pharmaceutical. A thorough understanding of the reaction mechanisms, optimization of reaction conditions, and adherence to strict safety protocols are essential for the successful and safe production of Cefdinir.

References

- Process for prepar

- An alternative procedure for preparation of cefdinir. Il Farmaco, 58(6), 409–418.

- CEFDINIR synthesis process. EP2030975A1.

- Process for the prepar

- Studies on the synthesis of cefdinir. Chinese Journal of Pharmaceuticals, 2005-08.

- Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total-Synthesis.com.

- Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Cole-Parmer.

- This compound (CAS No: 128438-01-7). Apicule.

- Cefdinir. PubChem.

- Process for preparing 2-aminothiazol-4-yl-acetic acid deriv

Sources

- 1. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents [patents.google.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. CCCC 1995, Volume 60, Issue 12, Abstracts pp. 2200-2208 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 4. This compound | C24H19N3O3S | CID 10117176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride - Safety Data Sheet [chemicalbook.com]

A-Z Technical Guide to (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid: A Core Intermediate in Modern Cephalosporin Synthesis

This guide provides an in-depth exploration of (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid, a pivotal intermediate in the manufacturing of advanced cephalosporin antibiotics. We will delve into its synthesis, characterization, and critical role in the development of third and fourth-generation cephalosporins, offering insights for researchers, chemists, and professionals in drug development.

Introduction: The Significance of the Aminothiazolyl Side-Chain

Third and fourth-generation cephalosporins are distinguished by their broad spectrum of activity, particularly against Gram-negative bacteria.[1] This enhanced efficacy is largely attributed to the 2-(2-aminothiazol-4-yl)acetamido side-chain at the C-7 position of the cephem nucleus.[1] The (Z)-isomer of the methoxyimino or a substituted oxyimino group is crucial for potent antibacterial activity.[2][3] The title compound, often abbreviated as AT-TrO, serves as a protected, activated precursor for introducing this vital side-chain.

The trityl (triphenylmethyl) group plays a dual role in this process. Firstly, it protects the reactive imino group during the synthesis and coupling reactions. Secondly, its significant steric bulk helps to direct the stereochemistry of the oxime to the desired (Z)-configuration, which is essential for the biological activity of the final antibiotic.[4]

Synthesis of this compound

The synthesis of AT-TrO is a multi-step process that requires careful control of reaction conditions to ensure high purity and the correct stereochemistry. A common synthetic route starts from ethyl (Z)-(2-aminothiazol-4-yl)hydroxyiminoacetate.

Overall Synthetic Workflow

Sources

- 1. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antibacterial activity of novel aminothiazolyl beta-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters - Google Patents [patents.google.com]

- 4. total-synthesis.com [total-synthesis.com]

(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid solubility and stability.

An In-Depth Technical Guide to the Solubility and Stability of (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic Acid

Introduction

This compound, hereafter referred to as ATOA-Tr, is a pivotal advanced intermediate in the synthesis of third-generation cephalosporin antibiotics, most notably Cefdinir.[1][2] Its molecular architecture, featuring a bulky, lipophilic trityl protecting group on a polar aminothiazole acetic acid core, presents a unique set of physicochemical challenges. A thorough understanding of its solubility and stability is not merely academic; it is a critical prerequisite for efficient process development, impurity control, and ensuring the final Active Pharmaceutical Ingredient (API) quality.

This guide provides a comprehensive analysis of the solubility and stability profile of ATOA-Tr. We will delve into the underlying chemical principles that govern its behavior, present robust experimental protocols for its characterization, and offer field-proven insights for its handling and storage. The methodologies described herein are designed as self-validating systems to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The behavior of ATOA-Tr in various conditions is a direct consequence of its structure. The molecule combines the hydrophilic characteristics of the 2-aminothiazole ring and the carboxylic acid with the profound steric hindrance and lipophilicity of the triphenylmethyl (trityl) group.

| Property | Value | Source(s) |

| IUPAC Name | (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetic acid | [1][3] |

| CAS Number | 128438-01-7 | [1] |

| Molecular Formula | C₂₄H₁₉N₃O₃S | [1][3][4] |

| Molecular Weight | 429.5 g/mol | [1][3] |

| Appearance | Yellow to off-white crystalline powder | [1][5] |

Solubility Profile: A Tale of Two Moieties

The solubility of ATOA-Tr is a classic example of competing structural influences. The large, nonpolar trityl group dominates, rendering the molecule sparingly soluble in aqueous media while favoring organic solvents.

Qualitative Solubility Assessment

Experimental observations confirm that ATOA-Tr exhibits low solubility in water but is soluble in common organic solvents.[1][5]

| Solvent Class | Solubility | Rationale |

| Water | Sparingly Soluble / Low | The hydrophobic nature of the trityl group counteracts the polarity of the aminothiazole and carboxylic acid moieties. |

| Aqueous Buffers (pH > 7) | Increased Solubility | Deprotonation of the carboxylic acid to form a more soluble carboxylate salt enhances aqueous solubility. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents can effectively solvate both the polar and nonpolar regions of the molecule. |

| Chlorinated Solvents (e.g., Dichloromethane) | Soluble | Effective at solvating the large trityl group.[1][5] |

| Esters (e.g., Ethyl Acetate) | Soluble | Balances polarity and non-polarity, making it a suitable solvent.[1] |

| Alcohols (e.g., Methanol, Ethanol) | Moderately Soluble | Can interact with the polar groups but are less effective at solvating the trityl group compared to chlorinated solvents. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Low | Unable to effectively solvate the polar aminothiazole and carboxylic acid functional groups. |

Causality of Solubility Behavior

-

The Trityl Group Effect: This bulky, hydrophobic group acts as a "molecular umbrella," shielding the polar core and dictating the preference for organic solvents.

-

The pH-Dependence: As a carboxylic acid, ATOA-Tr's aqueous solubility is highly pH-dependent. In alkaline conditions (pH > pKa of the carboxylic acid, typically around 2-3), it deprotonates to form the significantly more polar and soluble carboxylate anion. Conversely, in strongly acidic media, the 2-amino group can be protonated, which may also influence solubility.

Experimental Protocol: Equilibrium Solubility Determination by HPLC

This protocol provides a reliable method to quantify the solubility of ATOA-Tr in various solvent systems. The core principle is to create a saturated solution, separate the excess solid, and quantify the dissolved analyte.

Methodology:

-

Solvent Preparation: Prepare a panel of relevant solvents, including purified water, pH-buffered solutions (e.g., pH 2.0, 7.4, 9.0), and key organic solvents (e.g., acetonitrile, methanol, dichloromethane).

-

Sample Preparation: Add an excess amount of ATOA-Tr (e.g., 10 mg) to a known volume of each solvent (e.g., 1 mL) in separate glass vials. The presence of visible solid material is essential to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a chemically-resistant filter (e.g., 0.22 µm PTFE). This step is critical to avoid introducing solid particles into the analytical system.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant or filtrate. Dilute it with a suitable mobile phase to a concentration within the calibrated range of a pre-validated HPLC-UV method.

-

Analysis and Calculation: Analyze the diluted sample by HPLC. Calculate the original concentration in the saturated solution based on the dilution factor and compare it to a standard curve to determine the solubility in mg/mL or µg/mL.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: Identifying the Achilles' Heel

The stability of ATOA-Tr is a critical parameter influencing its storage, handling, and use in subsequent synthetic steps. Its structure contains several functionalities prone to degradation under specific conditions. Forced degradation studies are essential to map these liabilities.[6][7]

Primary Degradation Pathways

-

Acid-Catalyzed Hydrolysis: This is the most significant vulnerability of ATOA-Tr. The ether linkage of the trityl group is extremely labile in the presence of acid.[8] The mechanism involves protonation of the ether oxygen, followed by cleavage to form the deprotected oxime and the highly stable triphenylmethyl (trityl) cation.[8][9] This reaction can proceed rapidly even under mild acidic conditions.

-

Photodegradation: The 2-aminothiazole nucleus is a known chromophore that can absorb UV radiation. This absorption can lead to photochemical degradation, with studies on related 2-aminoazoles showing degradation upon exposure to UV light.[10][11][12] The specific pathway can involve complex ring-opening or rearrangement reactions.

-

Thermal Degradation: While solid ATOA-Tr is relatively stable at ambient temperatures, elevated temperatures can induce decomposition. As an intermediate for cephalosporins, which themselves show thermal degradation, it is prudent to avoid excessive heat.[13][14][15] Amorphous forms are generally less stable than their crystalline counterparts.[15]

-

Oxidative Degradation: The sulfur atom in the thiazole ring and the primary amino group are potential sites for oxidation. Exposure to oxidizing agents, such as peroxides, could lead to the formation of sulfoxides or other oxidative impurities.

Summary of Stability Under Stress Conditions

| Stress Condition | Stability | Primary Degradation Product(s) |

| Acidic (e.g., 0.1 M HCl) | Highly Labile | (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid + Trityl derivatives |

| Alkaline (e.g., 0.1 M NaOH) | Moderately Stable | Potential for hydrolysis of other functional groups, but the trityl ether is generally base-stable. |

| Oxidative (e.g., 3% H₂O₂) | Potentially Labile | Oxidized derivatives (e.g., N-oxides, sulfoxides). |

| Thermal (e.g., 80°C, solution) | Moderately Labile | Complex mixture of thermal degradants. |

| Photolytic (ICH Q1B) | Potentially Labile | Photoproducts from 2-aminothiazole ring reactions. |

Experimental Protocol: Forced Degradation Study

This protocol is designed to intentionally stress ATOA-Tr to identify likely degradation products, understand degradation pathways, and validate the specificity of the primary analytical (HPLC) method.[16][17] The goal is to achieve 5-20% degradation of the parent compound.[18]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of ATOA-Tr in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Hold at room temperature and an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Hold at room temperature and an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂. Hold at room temperature.

-

Thermal Degradation:

-

Solution: Heat the stock solution at 80°C.

-

Solid: Store the solid powder in an oven at 80°C.

-

-

Photostability: Expose both the stock solution and solid powder to light according to ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 W·h/m²). A dark control should be run in parallel.

-

-

Time Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 2, 4, 8, 24 hours).

-

Sample Quenching: For acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, immediately after sampling to halt the degradation reaction.

-

Analysis: Dilute all samples (including controls) to a suitable concentration and analyze using a validated, stability-indicating HPLC method. The method should be capable of separating the parent peak from all major degradation products. A photodiode array (PDA) detector is crucial for assessing peak purity.

-

Data Evaluation:

-

Purity: Check the peak purity of ATOA-Tr in all stressed samples.

-

Degradation Calculation: Calculate the percentage of degradation.

-

Mass Balance: Assess the mass balance to ensure that the decrease in the parent peak is commensurate with the increase in degradation product peaks.

-

Sources

- 1. apicule.com [apicule.com]

- 2. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents [patents.google.com]

- 3. This compound | C24H19N3O3S | CID 10117176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Z-2-(2-Aminothiazole-4-yl)-2-Trityloxyimino Acetic Acid Manufacturer & Supplier in China | CAS 180798-77-2 | Properties, Applications, Safety Data [chemheterocycles.com]

- 6. pharmtech.com [pharmtech.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. total-synthesis.com [total-synthesis.com]

- 9. researchgate.net [researchgate.net]

- 10. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thermal decomposition of amorphous beta-lactam antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ajpsonline.com [ajpsonline.com]

- 17. rjptonline.org [rjptonline.org]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

A-Synthon to Action: The Pivotal Role and Mechanism of the Aminothiazole Oxime Moiety in Modern Cephalosporins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid stands as a cornerstone in the synthesis of advanced-generation cephalosporin antibiotics. While not an active pharmaceutical ingredient itself, its core structure, the aminothiazole oxime moiety, is fundamental to the efficacy and resilience of leading antibiotics like ceftriaxone, cefotaxime, and ceftazidime. The trityl group serves as a temporary protecting element, which, upon removal and subsequent chemical modification, yields a side chain that confers potent bactericidal activity and remarkable stability against bacterial resistance mechanisms. This guide delineates the journey of this critical intermediate from a synthetic precursor to the powerhouse behind the mechanism of action in the final antibiotic drug, focusing on its interaction with bacterial targets and its structural defenses against enzymatic degradation.

Introduction: From Synthetic Intermediate to Pharmacological Powerhouse

This compound is a key starting material, or synthon, in the industrial manufacture of numerous third and fourth-generation cephalosporins.[1] Its significance lies not in its own biological activity, but in providing the essential C-7 acylamino side chain that dictates the antibacterial spectrum and defensive characteristics of the final drug. The synthesis process involves the coupling of this side chain (after activation and deprotection of the trityl group) to the core 7-aminocephalosporanic acid (7-ACA) nucleus.[2][3][4] The resulting aminothiazole oxime side chain is a masterstroke of medicinal chemistry, engineered to address the primary challenges in antibacterial therapy: potent target engagement and evasion of bacterial resistance.

The general mechanism of all beta-lactam antibiotics, including cephalosporins, is the inhibition of bacterial cell wall synthesis.[5][6] They achieve this by inactivating essential enzymes known as Penicillin-Binding Proteins (PBPs), which are responsible for the final steps of peptidoglycan synthesis.[7][8] The aminothiazole oxime side chain dramatically enhances this fundamental action, providing both high affinity for PBPs and steric protection against beta-lactamase enzymes, the most common cause of bacterial resistance.[9]

The Dual-Function Side Chain: A Structural Analysis

The remarkable success of cephalosporins derived from this synthon can be attributed to the distinct roles of the two key components of the side chain: the aminothiazole ring and the (Z)-oxyimino group.

The Aminothiazole Ring: Enhancing Target Affinity

The 2-aminothiazole group is crucial for the potent activity of these cephalosporins, particularly against a wide range of Gram-negative bacteria.[10][11][12] This heterocyclic ring system improves the antibiotic's ability to penetrate the outer membrane of Gram-negative bacteria and increases its binding affinity for the active site of Penicillin-Binding Proteins.[7] Alterations to this ring or its substitution patterns can significantly impact the antibacterial spectrum and potency.[13][14][15]

The (Z)-Oxyimino Group: A Shield Against Resistance

Perhaps the most critical innovation of this side chain is the syn-configured (or Z-isomer) oxyimino moiety.[13] Its primary function is to provide a steric shield that protects the fragile beta-lactam ring from being hydrolyzed by beta-lactamase enzymes.[16] These enzymes, produced by resistant bacteria, recognize and cleave the beta-lactam ring, inactivating the antibiotic.[9][17] The bulky oxyimino group physically obstructs the active site of many beta-lactamases, particularly the common Class A and Class C enzymes, rendering them unable to destroy the antibiotic. This stability is a defining feature of third-generation cephalosporins and is essential for their clinical efficacy against many resistant pathogens.[10]

Core Mechanism of Action: Irreversible Inhibition of Cell Wall Synthesis

The ultimate bactericidal effect is a multi-step process that begins with the specific and potent inhibition of PBPs.

Targeting Penicillin-Binding Proteins (PBPs)

PBPs are bacterial transpeptidases that catalyze the cross-linking of peptidoglycan chains, providing structural integrity to the bacterial cell wall.[7][8] The cephalosporin's beta-lactam ring is a structural mimic of the D-Ala-D-Ala terminal dipeptide of the peptidoglycan precursor.[17] This mimicry allows the antibiotic to enter the PBP active site.

Once inside, a highly reactive serine residue in the PBP active site attacks the carbonyl carbon of the beta-lactam ring. This forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the PBP.[7] Because the deacylation process is extremely slow, the inhibition is practically irreversible.[17] The high affinity conferred by the aminothiazole side chain ensures that this binding occurs efficiently at low drug concentrations.[18]

Consequence of PBP Inhibition: Cell Lysis

With its essential PBP enzymes inhibited, the bacterium can no longer properly synthesize or repair its peptidoglycan cell wall.[19] The continued activity of autolytic enzymes, combined with the high internal osmotic pressure of the bacterium, leads to a loss of cell wall integrity. This results in cell swelling, rupture (lysis), and ultimately, bacterial death.[5]

Workflow: From Synthon to Bacterial Cell Death

Caption: Synthetic pathway and mechanism of action.

Experimental Protocols for Mechanistic Evaluation

Validating the mechanism of action and efficacy of cephalosporins derived from this key synthon involves a suite of standardized in vitro assays.

Protocol: Beta-Lactamase Stability Assay

This assay quantifies the resistance of a cephalosporin to enzymatic degradation by beta-lactamases using a chromogenic reporter.

Objective: To measure the rate of hydrolysis of the cephalosporin by a specific beta-lactamase enzyme.

Principle: Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its beta-lactam ring.[20][21] The rate of color change is directly proportional to the beta-lactamase activity. The test antibiotic acts as a competitive substrate; its stability is inversely proportional to the rate of nitrocefin hydrolysis.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Nitrocefin (e.g., 1 mM in DMSO).[22][23]

-

Prepare a stock solution of the purified beta-lactamase enzyme (e.g., TEM-1) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

-

Prepare a range of concentrations for the test cephalosporin and a control antibiotic (e.g., penicillin).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of phosphate buffer.

-

Add 10 µL of the test antibiotic solution (or buffer for control).

-

Add 20 µL of the beta-lactamase enzyme solution. Incubate for 10 minutes at 25°C.

-

Initiate the reaction by adding 20 µL of the Nitrocefin stock solution.

-

Immediately measure the absorbance at 490 nm at regular intervals (e.g., every 30 seconds for 10 minutes) using a spectrophotometric plate reader.

-

-

Data Analysis:

-

Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time curve.

-

Compare the hydrolysis rates in the presence of different antibiotics. A lower rate indicates higher stability.

-

Protocol: PBP Binding Affinity Assay

This competitive binding assay determines the affinity of the test cephalosporin for specific PBPs.

Objective: To determine the concentration of the test antibiotic required to inhibit 50% of the binding of a labeled beta-lactam (e.g., biotin-ampicillin or 3H-penicillin) to a specific PBP.

Principle: A known, labeled beta-lactam probe competes with the unlabeled test antibiotic for binding to purified or membrane-bound PBPs. The displacement of the labeled probe is measured, allowing for the calculation of the inhibitory concentration (IC50).[24][25]

Methodology:

-

Membrane Preparation:

-

Grow the target bacterial strain (e.g., E. coli) to mid-log phase.

-

Harvest cells, wash, and lyse them using a French press or sonication.

-

Isolate the cell membranes by ultracentrifugation.[26]

-

-

Competition Assay:

-

In microcentrifuge tubes, combine the bacterial membrane preparation with serial dilutions of the test cephalosporin.

-

Add a fixed, subsaturating concentration of the labeled probe (e.g., biotin-ampicillin).[24]

-

Incubate at 30°C for 15 minutes to allow binding to reach equilibrium.

-

-

Detection and Quantification:

-

Stop the reaction by adding an excess of a cold, broad-spectrum beta-lactam.

-

Separate the membrane proteins via SDS-PAGE.

-

For Biotinylated Probes: Transfer proteins to a nitrocellulose membrane (Western Blot). Detect the biotin-labeled PBPs using a streptavidin-HRP conjugate and a chemiluminescent substrate.[24]

-

For Radiolabeled Probes: Use fluorography to expose the gel to X-ray film.[26]

-

-

Data Analysis:

-

Quantify the band intensity for the target PBP at each concentration of the test antibiotic.

-

Plot the percentage of probe binding against the logarithm of the test antibiotic concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Data Presentation: Efficacy and Stability Profile

The value of the aminothiazole oxime side chain is evident in quantitative data.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) MIC values represent the lowest concentration of an antibiotic that inhibits visible bacterial growth.

| Antibiotic | Side Chain Type | E. coli (non-β-lactamase) | K. pneumoniae (β-lactamase producer) |

| Ampicillin | Aminopenicillin | 4 µg/mL | >256 µg/mL |

| Cephalothin | 1st Gen. Cephalosporin | 8 µg/mL | 128 µg/mL |

| Ceftriaxone | Aminothiazole Oxime | 0.12 µg/mL | 1 µg/mL |

Table 2: Relative Hydrolysis Rates by TEM-1 β-Lactamase Rates are normalized to the hydrolysis of Penicillin G (100%).

| Antibiotic | Relative Hydrolysis Rate | Interpretation |

| Penicillin G | 100% | Highly Labile |

| Cephalothin | 75% | Labile |

| Ceftazidime | <0.1% | Highly Stable |

Mechanism Visualization: PBP Inhibition vs. β-Lactamase Evasion

Caption: Dual roles of the cephalosporin structure.

Conclusion

This compound is more than a mere chemical intermediate; it is the blueprint for a generation of highly successful antibiotics. The aminothiazole oxime side chain it provides is a testament to rational drug design, simultaneously optimizing target affinity and building in robust protection against the primary mechanism of bacterial resistance. By irreversibly acylating Penicillin-Binding Proteins while sterically hindering beta-lactamases, the resulting cephalosporins execute a highly effective and specific bactericidal action. Understanding this mechanism, from the synthon's structure to the final drug's interaction with bacterial machinery, remains critical for the ongoing development of new antimicrobial agents to combat the escalating threat of antibiotic resistance.

References

-

Livermore, D. M., & Brown, D. F. J. (2001). Detection of β-lactamase-mediated resistance. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 59-64. Available from: [Link]

-

Acharya, T. (2023). Beta (β) Lactamase Test: Principle, Types, Procedure, Results. Microbe Notes. Available from: [Link]

-

Tiwari, V., & Moghal, M. M. (2023). Third-Generation Cephalosporins. In StatPearls. StatPearls Publishing. Available from: [Link]

- Deshpande, R. P., & Birhade, A. S. (2008). Method for manufacture of ceftriaxone sodium. U.S. Patent No. 7,470,786.

-

Decuyper, L., Jukič, M., Sosič, I., & Gobec, S. (2017). Antibacterial and β-Lactamase Inhibitory Activity of Monocyclic β-Lactams. Current medicinal chemistry, 24(37), 4063–4093. Available from: [Link]

-

Khan, D. D., & Singh, D. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20755. Available from: [Link]

-

MacNair, C. R., & Brown, E. D. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. Microbiology spectrum, 10(2), e0232821. Available from: [Link]

-

Sass, P. (Ed.). (2017). Antibiotics: Methods and Protocols. Springer. Available from: [Link]

-

Georgopapadakou, N. H., & Liu, F. Y. (1980). Interaction of cephalosporins with penicillin-binding proteins of methicillin-resistant Staphylococcus aureus. Antimicrobial agents and chemotherapy, 18(5), 834–836. Available from: [Link]

-

Majumdar, S., Stapon, A., & Mobashery, S. (2009). A Microtiter Plate-Based β-Lactam Binding Assay for Inhibitors of the High Molecular Mass Penicillin-Binding Proteins. The open microbiology journal, 3, 79–84. Available from: [Link]

-

Andreani, A., Leoni, A., Locatelli, A., Rambaldi, M., & Recanatini, M. (1990). Synthesis and pharmacological evaluation of a new class of 2-(2-aminothiazol-4-yl)-2-hydrazonoacetamido cephalosporins. Journal of medicinal chemistry, 33(10), 2738–2742. Available from: [Link]

-

Laible, G., Hakenbeck, R., & Tomasz, A. (1989). Genetics of resistance to third-generation cephalosporins in clinical isolates of Streptococcus pneumoniae. Molecular microbiology, 3(9), 1197–1207. Available from: [Link]

- Srinivas, P. L., & Kumar, Y. R. (2005). Improved process for the manufacture of ceftriaxone sodium. WIPO Patent No. WO2005105813A1.

-

Hancock Lab. Penicillin Binding Protein Assay. Available from: [Link]

- Ludescher, J., & Zak, O. (1993). Process for the production of ceftriaxone. European Patent No. EP0556768B1.

-

Perrone, E., Alpegiani, M., Giudici, F., Buzzetti, F., Nannini, G., Meinardi, G., ... & de Carneri, I. (1984). Cephalosporins. VII. Synthesis and antibacterial activity of new cephalosporins bearing a 2-imino-3-hydroxythiazoline (2-aminothiazole N-oxide) in the C-7 acylamino side chain. The Journal of antibiotics, 37(11), 1423–1440. Available from: [Link]

-

Al-Ghanimi, K. S. S. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of New Ceftriaxone Derivatives. Iraqi Journal of Pharmaceutical Sciences, 33(1), 229-242. Available from: [Link]

-

Al-Ghanimi, K. S. S. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of New Ceftriaxone Derivatives [Preprint]. ResearchGate. Available from: [Link]

-

Dürckheimer, W. (1988). Structure-activity relationships in several series of aminothiazole cephalosporins. Kansenshogaku zasshi. The Journal of the Japanese Association for Infectious Diseases, 62 Suppl, 161–170. Available from: [Link]

-

Pucci, M. J., & Dougherty, T. J. (2002). A Method to Assay Penicillin-Binding Proteins. In New Antibiotic Targets (pp. 135-144). Humana Press. Available from: [Link]

-

Miller, W. R., & Suda, K. J. (2025). Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control. Contagion Live. Available from: [Link]

-

Freire, S., Findlay, J., Gruner, E., Bruderer, V., Nordmann, P., & Poirel, L. (2024). Modification of the penicillin-binding-protein 3 as a source of resistance to broad-spectrum cephalosporins in Escherichia coli. The Journal of antimicrobial chemotherapy, 79(4), 930–932. Available from: [Link]

-

Nishimura, T., Yoshimura, Y., Yamaoka, M., Kawai, Y., Ishikura, K., & Nagata, O. (1991). Studies on cephalosporin antibiotics. IV. Synthesis, antibacterial activity and oral absorption of new 3-(2-substituted-vinylthio)-7 beta-[(Z)-2-(2-aminothiazol-4-yl)-2-(carboxymethoxyimino)acetamido]cephalosporins. The Journal of antibiotics, 44(12), 1422–1431. Available from: [Link]

-

Kuru, E., Hughes, H. V., Brown, P. J., Hall, E., Tekkam, S., & Brun, Y. V. (2015). Penicillin-Binding Protein Imaging Probes. Current protocols in chemical biology, 7(3), 165–186. Available from: [Link]

-

Creative Biolabs. Mode of Action & Target for Antibacterial Drug. Available from: [Link]

-

Wang, Z., Zhu, X., Zhang, H., Lu, Y., Sun, Q., & Xu, D. (2021). Synthesis and in vitro antibacterial activity of new aminothiazole-oximepiperidone cephalosporins. Bioorganic & medicinal chemistry letters, 39, 127928. Available from: [Link]

-

MySkinRecipes. (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid. Available from: [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 10117176. Available from: [Link]

-

Wang, Y., Zhang, R., Li, J., Ma, C., Liu, T., Zhang, Q., ... & Yang, K. W. (2023). Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. Journal of medicinal chemistry, 66(20), 14066–14086. Available from: [Link]

-

Sharma, I., Tyagi, V., & Fasan, R. (2025). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. The Journal of organic chemistry. Available from: [Link]

-

Tooke, C. L., Hinchliffe, P., Lang, P. A., Mulholland, A. J., Bonomo, R. A., Schofield, C. J., & Spencer, J. (2017). Antagonism between substitutions in β-lactamase explains a path not taken in the evolution of bacterial drug resistance. eLife, 6, e25057. Available from: [Link]

-

Singh, J., & Kumar, A. (2024). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. Frontiers in Microbiology, 15, 1358652. Available from: [Link]

-

Baur, J., & Finking, R. (2021). β-Lactamases: Sequence, Structure, Function, and Inhibition. International journal of molecular sciences, 22(14), 7273. Available from: [Link]

-

Kholodar, S. A., & Shcherbinin, D. S. (2019). The Role of the Ω-Loop in Regulation of the Catalytic Activity of TEM-Type β-Lactamases. Molecules (Basel, Switzerland), 24(24), 4504. Available from: [Link]

Sources

- 1. This compound | C24H19N3O3S | CID 10117176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US7470786B2 - Method for manufacture of ceftriaxone sodium - Google Patents [patents.google.com]

- 3. WO2005105813A1 - Improved process for the manufacture of ceftriaxone sodium - Google Patents [patents.google.com]

- 4. EP0556768B1 - Process for the production of ceftriaxone - Google Patents [patents.google.com]

- 5. Third-Generation Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. contagionlive.com [contagionlive.com]

- 9. mdpi.com [mdpi.com]

- 10. Cephalosporins. VII. Synthesis and antibacterial activity of new cephalosporins bearing a 2-imino-3-hydroxythiazoline (2-aminothiazole N-oxide) in the C-7 acylamino side chain - PubMed [pubmed.ncbi.nlm.nih.gov]